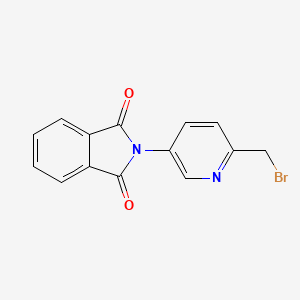

2-Bromomethyl-5-phthalimido-pyridine

Description

Significance of Nitrogen Heterocycles in Modern Chemical Synthesis and Drug Discovery Research

Nitrogen heterocycles, which are cyclic compounds containing at least one nitrogen atom within their ring system, are fundamental building blocks in the realm of organic chemistry and are of paramount importance in the life sciences. nih.gov These structures are abundant in nature, forming the core of numerous essential biomolecules such as vitamins, hormones, and antibiotics. nih.govrsc.org In fact, it is estimated that over 85% of all biologically active compounds feature a heterocyclic structure, with nitrogen-containing rings being the most prevalent. rsc.org

The significance of nitrogen heterocycles in drug discovery is underscored by the fact that approximately 60% of all unique small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle. nih.govrsc.org This prevalence can be attributed to their inherent chemical stability and their ability to engage in crucial biological interactions, such as hydrogen bonding with enzymes and DNA. nih.govrsc.org The structural diversity of nitrogen heterocycles allows for fine-tuning of a drug's properties, including its solubility, lipophilicity, and metabolic profile, which are critical for therapeutic efficacy. prezi.com Consequently, the synthesis and functionalization of these scaffolds remain a vibrant and highly active area of research for synthetic organic chemists. nih.govrsc.org

Pyridine (B92270) as a Privileged Scaffold: Structural Features and Synthetic Utility

Among the vast family of nitrogen heterocycles, pyridine holds a distinguished position as a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgresearchgate.net A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. The pyridine ring, an aromatic six-membered heterocycle isosteric to benzene, is a core component in over 7,000 existing drug molecules. nih.gov

The synthetic utility of pyridine is vast. Its aromatic nature provides a stable core, while the nitrogen atom introduces polarity and a site for hydrogen bonding, which can enhance the solubility and bioavailability of drug candidates. researchgate.net The pyridine ring can be readily functionalized at various positions, allowing for the strategic placement of different chemical groups to optimize interactions with a biological target. elsevierpure.com Transition-metal-catalyzed cross-coupling reactions are frequently employed for the synthesis and modification of pyridine-containing biaryl scaffolds, although the inherent reactivity of some pyridine derivatives can present unique challenges. nih.gov The adaptability of the pyridine nucleus as both a reactant and a foundational structure for modification has cemented its importance in the search for novel pharmaceuticals. researchgate.net

Overview of 2-Bromomethyl-5-phthalimido-pyridine as a Versatile Synthetic Building Block

Within the diverse landscape of pyridine derivatives, this compound emerges as a highly functionalized and versatile synthetic intermediate. This compound incorporates several key features that make it a valuable tool for the construction of more complex molecules.

The structure features a pyridine ring substituted at the 2-position with a bromomethyl group (-CH₂Br) and at the 5-position with a phthalimido group. The bromomethyl group is a reactive electrophilic handle, making it an excellent leaving group for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functionalities at this position. The phthalimido group serves as a protected form of a primary amine. The Gabriel synthesis, a well-established method for synthesizing primary amines, utilizes the phthalimide (B116566) group for this purpose.

The combination of these functional groups on a single pyridine scaffold provides a platform for sequential or orthogonal chemical transformations. For instance, the bromomethyl group can be reacted first, followed by the deprotection of the phthalimide to reveal a primary amine, which can then undergo further reactions such as acylation or alkylation. This dual functionality makes this compound a potent building block for creating libraries of complex pyridine-based compounds for screening in drug discovery and materials science applications.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 954240-79-0 lookchem.com |

| Molecular Formula | C₁₄H₉BrN₂O₂ lookchem.com |

| Molecular Weight | 317.14 g/mol |

| Synonym | 2-(6-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[6-(bromomethyl)pyridin-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-7-9-5-6-10(8-16-9)17-13(18)11-3-1-2-4-12(11)14(17)19/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOIVKMKVYVBSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CN=C(C=C3)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 2 Bromomethyl 5 Phthalimido Pyridine

Retrosynthetic Analysis of the 2-Bromomethyl-5-phthalimido-pyridine Skeleton

A retrosynthetic analysis of this compound suggests a logical disconnection strategy that simplifies the target molecule into readily available starting materials. The primary disconnection points are at the C-Br bond of the bromomethyl group and the N-C bond of the phthalimido group.

The bromomethyl group can be retrosynthetically disconnected to a methyl group, which can be introduced via a radical bromination reaction. This leads to the precursor, 2-methyl-5-phthalimido-pyridine. The phthalimido group can be disconnected through the cleavage of the nitrogen-carbonyl bonds, revealing a primary amino group. This points to 5-amino-2-methylpyridine (B47470) as a key intermediate. The synthesis of 5-amino-2-methylpyridine can be envisioned from simpler pyridine (B92270) derivatives or through the construction of the pyridine ring itself using established methods like the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. advancechemjournal.com

Synthesis of the Pyridine Core with Phthalimido Substitution

The construction of the 5-phthalimido-substituted pyridine core is a critical phase in the synthesis of the target molecule. This typically involves the initial synthesis of a pyridine ring with an amino group at the 5-position, followed by the installation of the phthalimido moiety.

The introduction of the phthalimido group onto the pyridine ring is most commonly achieved through a reaction analogous to the Gabriel synthesis. wikipedia.orglibretexts.orgchemistrysteps.com This method involves the reaction of a primary amine, in this case, 5-amino-2-methylpyridine, with phthalic anhydride (B1165640) or a derivative thereof. The reaction typically proceeds by heating the two reagents in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF), to facilitate the formation of the corresponding phthalimide (B116566).

The reaction proceeds in two steps: the initial formation of a phthalamic acid intermediate, followed by cyclization via dehydration to form the imide ring. The use of dehydrating agents or azeotropic removal of water can drive the reaction to completion.

Table 1: Representative Conditions for Phthalimidation of Amines

| Amine Substrate | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Phthalic Anhydride | Acetic Acid | 120 | 2 | 95 |

| Benzylamine | Phthalic Anhydride | Toluene | 110 | 4 | 92 |

| 2-Aminopyridine | Phthalic Anhydride | DMF | 150 | 6 | 85 |

Note: The data in this table is illustrative and based on general procedures for phthalimidation. Actual yields may vary depending on the specific reaction conditions.

Achieving regioselective functionalization of the pyridine ring is crucial. Starting with 2-methylpyridine (B31789), direct nitration, followed by reduction, can lead to the formation of 5-amino-2-methylpyridine. The directing effects of the substituents on the pyridine ring play a significant role in determining the position of incoming electrophiles. For instance, the methyl group at the 2-position is an ortho-, para-director, while the pyridine nitrogen is a meta-director. The synthesis of 5-amino-2-methylpyridine itself is a key step that establishes the substitution pattern required for the subsequent phthalimidation.

Once the 5-phthalimido-2-methylpyridine is formed, further functionalization, such as the bromination of the methyl group, is the next synthetic challenge. The phthalimido group is an electron-withdrawing group, which can influence the reactivity of the pyridine ring and the methyl group.

Introduction of the 2-Bromomethyl Group

The final key transformation in the synthesis of this compound is the selective bromination of the methyl group at the 2-position of the pyridine ring.

The conversion of the 2-methyl group to a 2-bromomethyl group is typically achieved via a free-radical bromination reaction, most commonly the Wohl-Ziegler reaction. mychemblog.comwikipedia.org This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The reaction is initiated by heat or UV light, which leads to the homolytic cleavage of the initiator, generating free radicals. These radicals then abstract a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic-type radical, which then reacts with NBS to form the desired bromomethyl product and a succinimidyl radical.

The selectivity for benzylic bromination over other positions is a key advantage of the Wohl-Ziegler reaction. The electron-withdrawing nature of the pyridine ring and the phthalimido group can make the benzylic hydrogens more susceptible to abstraction.

The selective monobromination of the methyl group without side reactions, such as dibromination or ring bromination, requires careful optimization of the reaction conditions.

| Light Source | UV lamp, visible light | Photochemical initiation can be an alternative to thermal initiation and can sometimes offer better control. researchgate.net |

Key factors to consider during optimization include the concentration of the substrate, the rate of addition of NBS, and the efficient removal of the succinimide byproduct upon reaction completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time and prevent the formation of impurities.

Purification and Advanced Characterization Methodologies

Following the synthesis of this compound, a rigorous purification process is essential to remove any unreacted starting materials, byproducts, and other impurities. Subsequent characterization using advanced analytical techniques is then required to confirm the chemical structure and assess the purity of the isolated compound.

Chromatographic Techniques for Product Isolation and Purity Enhancement

Chromatographic methods are instrumental in the isolation and purification of organic compounds. For a polar molecule like this compound, column chromatography is a highly effective technique.

Column Chromatography:

This technique separates compounds based on their differential adsorption onto a stationary phase. A suitable stationary phase, such as silica gel or alumina, would be selected. The choice of eluent (mobile phase) is critical for achieving good separation. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane), would likely be employed. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Table 1: Hypothetical Column Chromatography Parameters for the Purification of this compound

| Parameter | Details |

| Stationary Phase | Silica gel (60-120 mesh) |

| Mobile Phase | Gradient of Hexane:Ethyl Acetate (from 9:1 to 1:1) |

| Detection | UV light (254 nm) |

| Expected Outcome | Isolation of the pure compound as a solid after solvent evaporation. |

Spectroscopic and Spectrometric Methods for Structural Elucidation

Once purified, the identity and structure of this compound would be confirmed using a combination of spectroscopic and spectrometric techniques.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, the phthalimide group, and the bromomethyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the connectivity of the atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the phthalimide group and the carbons of the pyridine ring.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) |

| Chemical Shift (δ, ppm) , Multiplicity , Integration , Assignment | Chemical Shift (δ, ppm) , Assignment |

| 8.80, d, 1H, Py-H | 167.0, C=O (Phthalimide) |

| 8.10, dd, 1H, Py-H | 155.0, C-Br (Pyridine) |

| 7.95-7.80, m, 4H, Phthalimide-H | 149.0, C (Pyridine) |

| 7.70, d, 1H, Py-H | 138.0, C (Pyridine) |

| 4.80, s, 2H, CH₂Br | 135.0, CH (Phthalimide) |

| 132.0, C (Phthalimide) | |

| 124.0, CH (Phthalimide) | |

| 122.0, CH (Pyridine) | |

| 45.0, CH₂Br |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. Key expected absorptions for this compound would include the characteristic stretches of the carbonyl groups in the phthalimide moiety and the vibrations of the pyridine ring.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | Asymmetric C=O stretch (Phthalimide) |

| ~1715 | Strong | Symmetric C=O stretch (Phthalimide) |

| ~1600, 1470 | Medium | C=C and C=N stretching (Pyridine ring) |

| ~1380 | Medium | C-N stretching |

| ~650 | Medium-Strong | C-Br stretching |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Table 4: Predicted Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺ | C₁₄H₁₀BrN₂O₂ + H⁺ |

| Found m/z | To be determined experimentally | |

| MS/MS | Major Fragment Ions | Fragments corresponding to the loss of Br, CO, and cleavage of the phthalimide and pyridine moieties. |

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide an unambiguous three-dimensional structure of the molecule in the solid state. This technique would determine bond lengths, bond angles, and intermolecular interactions, offering definitive proof of the compound's structure.

Table 5: Hypothetical Crystal Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c, β (To be determined) |

| Density (calculated) | To be determined |

| Final R-factor | < 0.05 |

Despite a comprehensive search for the applications of "this compound" as a building block in complex molecule synthesis, no specific research findings or detailed experimental data were found in the public domain corresponding to the detailed outline provided.

General synthetic methodologies for novel pyridine derivatives, fused and bridged polycyclic nitrogen-containing scaffolds, research probes, ligands, and enzyme inhibitors exist. However, literature specifically detailing the use of this compound in these applications, including reaction conditions, yields, and spectroscopic data for the resulting products, is not available in the searched scientific databases. Similarly, its role in polymer functionalization or as a precursor for specialized materials could not be substantiated with specific examples or research data.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article with data tables on the applications of this compound strictly adhering to the requested outline.

Applications of 2 Bromomethyl 5 Phthalimido Pyridine As a Building Block in Complex Molecule Synthesis

Contribution to Advanced Synthetic Methodologies

The unique structural features of 2-Bromomethyl-5-phthalimido-pyridine, namely the reactive bromomethyl group at the 2-position and the phthalimido-protected amino group at the 5-position of the pyridine (B92270) ring, make it a versatile precursor in sophisticated synthetic routes. The interplay between these two functional groups allows for a range of chemical transformations that can be controlled to achieve specific and complex molecular targets.

Integration into Divergent Synthetic Pathways for Scaffold Diversity

Divergent synthesis is a powerful strategy that enables the generation of a library of structurally diverse compounds from a common intermediate. This compound is an ideal starting point for such pathways due to its distinct reactive sites. The bromomethyl group serves as a key handle for introducing a wide variety of substituents through nucleophilic substitution reactions, while the phthalimido group provides a stable, protected amine that can be deprotected at a later stage to enable further functionalization.

The application of this building block in divergent synthesis allows for the systematic modification of the pyridine core, leading to a wide array of derivatives. For instance, the bromomethyl group can react with a range of nucleophiles, including amines, thiols, and carbanions, to introduce new side chains and ring systems. Subsequently, deprotection of the phthalimido group to reveal the primary amine opens up possibilities for amide bond formation, reductive amination, or participation in cyclization reactions to form fused heterocyclic systems. This dual functionality allows for a branching synthetic approach, where a single starting material can give rise to multiple, structurally distinct molecular scaffolds. nih.gov

A representative divergent synthetic approach utilizing a 2-(bromomethyl)pyridine derivative is outlined below:

Table 1: Divergent Synthesis Pathways from a 2-(Bromomethyl)pyridine Intermediate

| Step | Reagent/Condition | Functional Group Transformation | Resulting Scaffold Type |

| 1a | R¹-NH₂ (Primary Amine) | Nucleophilic substitution of bromide | 2-(Aminomethyl)pyridine derivative |

| 1b | R²-SH (Thiol) | Nucleophilic substitution of bromide | 2-(Thio-methyl)pyridine derivative |

| 1c | R³-M (Organometallic) | Cross-coupling reaction | 2-Alkyl/Aryl-methylpyridine derivative |

| 2 (from 1a-c) | Hydrazine hydrate | Deprotection of phthalimide (B116566) to primary amine | 5-Amino-2-substituted-methylpyridine |

| 3a (from 2) | R⁴-COCl (Acyl Chloride) | Acylation of the amino group | N-(6-(Substituted-methyl)pyridin-3-yl)amide |

| 3b (from 2) | R⁵-CHO (Aldehyde), NaBH(OAc)₃ | Reductive amination | N-Alkyl-6-(substituted-methyl)pyridin-3-amine |

| 3c (from 2) | Intramolecular cyclization conditions | Formation of a new fused ring | Polycyclic pyridine derivative |

This table illustrates hypothetical divergent pathways based on the known reactivity of the functional groups present in this compound.

This strategic approach enables the efficient exploration of chemical space around the pyridine core, which is a privileged scaffold in medicinal chemistry. nih.gov The ability to rapidly generate a library of analogues is crucial for structure-activity relationship (SAR) studies in drug discovery.

Chemo- and Regioselective Strategies in Complex Molecule Assembly

The distinct reactivity of the functional groups in this compound allows for a high degree of chemo- and regioselectivity in complex molecule synthesis. The bromomethyl group is a soft electrophile, readily reacting with soft nucleophiles, while the phthalimido group is robust and unreactive under many conditions used for modifying the bromomethyl moiety. This difference in reactivity is the cornerstone of its utility in selective chemical transformations.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In the context of this compound, the bromomethyl group can be selectively targeted for substitution or coupling reactions without affecting the phthalimide protecting group. For example, Suzuki-Miyaura cross-coupling reactions can be employed to introduce aryl or heteroaryl groups at the 2-methyl position, a strategy that has been successfully applied to similar bromomethyl-substituted heterocycles. nih.govresearchgate.net The phthalimide group remains intact during these palladium-catalyzed reactions, allowing for its manipulation in a subsequent synthetic step.

Regioselectivity:

Regioselectivity, the control of the site of reaction, is also a key feature when using this building block. The positions of the functional groups on the pyridine ring are fixed, directing any subsequent reactions to specific locations. For instance, after deprotection of the phthalimide, the resulting amino group at the 5-position can direct further electrophilic aromatic substitution to specific positions on the pyridine ring, or it can be used as a handle for the construction of fused ring systems with a defined regiochemistry. The selective functionalization of halogenated heterocycles is a critical aspect in the synthesis of various organic compounds. nih.gov

Table 2: Examples of Chemo- and Regioselective Reactions

| Reaction Type | Reagents | Selective Transformation | Product Class |

| Chemoselective Substitution | KCN, DMSO | Br → CN | 2-(Cyanomethyl)-5-phthalimido-pyridine |

| Chemoselective Cross-Coupling | Arylboronic acid, Pd catalyst | Br → Aryl | 2-(Arylmethyl)-5-phthalimido-pyridine |

| Regioselective Acylation (post-deprotection) | Acetic anhydride (B1165640) | NH₂ → NHAc | N-(6-(Bromomethyl)pyridin-3-yl)acetamide |

| Regioselective Cyclization (post-deprotection and further modification) | Dielectrophile | Formation of a fused heterocycle | Imidazo[4,5-b]pyridine derivatives |

This table provides illustrative examples of selective reactions based on the functional groups of the title compound.

The ability to perform these selective transformations is crucial for the efficient assembly of complex molecules, as it minimizes the need for cumbersome protection-deprotection sequences and allows for the precise installation of desired functionalities. This level of control is essential for the synthesis of intricate natural products and novel pharmaceutical agents.

Computational and Theoretical Investigations of 2 Bromomethyl 5 Phthalimido Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic properties of molecules like 2-Bromomethyl-5-phthalimido-pyridine. By approximating the many-electron Schrödinger equation, DFT allows for the reliable calculation of molecular geometries, electronic distribution, and orbital energies.

Electronic Structure and Frontier Molecular Orbitals: DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the geometry of this compound and elucidate its electronic landscape. acs.org The resulting structure would reveal the relative orientations of the pyridine (B92270) and phthalimide (B116566) rings. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity. The HOMO is expected to be localized primarily on the more electron-rich regions, potentially involving the phthalimide ring system, while the LUMO is anticipated to be distributed over the electron-deficient pyridine ring and the C-Br antibonding orbital of the bromomethyl group.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. derpharmachemica.com A smaller gap suggests higher reactivity and greater polarizability. For analogous compounds like 2,6-bis(bromomethyl)pyridine, the frontier orbital gap has been calculated to be around 4.65 eV, indicating significant reactivity. derpharmachemica.com A similar range would be expected for this compound.

Molecular Electrostatic Potential (MEP) and Reactivity Descriptors: The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the sites for electrophilic and nucleophilic attack. mdpi.com For this compound, the MEP would likely show negative potential (red regions) around the nitrogen atom of the pyridine ring and the carbonyl oxygen atoms of the phthalimide group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and, significantly, near the bromomethyl group, highlighting its electrophilic character.

Global reactivity descriptors, derived from the conceptual DFT framework, can quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters, calculated from the energies of the HOMO and LUMO, provide a quantitative measure of the molecule's ability to accept or donate electrons.

Table 1: Predicted DFT-Calculated Properties for this compound (Note: These are hypothetical values based on studies of similar compounds for illustrative purposes.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment (μ) | ~3.5 D | Indicates overall polarity of the molecule |

| Electronegativity (χ) | 4.45 eV | Measures the tendency to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 4.22 eV | Quantifies the electrophilic nature |

Mechanistic Probes through Computational Modeling of Key Reaction Pathways

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed energetic and structural information about transition states and intermediates that are often difficult to probe experimentally. For this compound, a key reaction pathway of interest is the nucleophilic substitution at the bromomethyl group.

The bromomethyl group serves as a potent electrophilic site, readily undergoing SN2-type reactions with a variety of nucleophiles. DFT calculations can be used to model the reaction profile of, for instance, the reaction of this compound with an amine or thiol nucleophile. Such a study would involve locating the transition state structure for the substitution and calculating the activation energy barrier. researchgate.net This provides a quantitative prediction of the reaction rate and feasibility.

Computational studies on the nucleophilic substitution of pyridine at an unsaturated carbon center have shown that the nature of the transition state can be complex, sometimes involving mixed orbitals from both the nucleophile and the substrate. rsc.org While the reaction on the bromomethyl group is a saturated center, the electronic influence of the pyridine ring is significant. Modeling would clarify the degree of charge separation in the transition state and the influence of the phthalimido substituent on the reaction barrier.

Furthermore, computational models can explore competing reaction pathways. For example, under certain basic conditions, side reactions involving the phthalimide moiety could be possible. DFT calculations can compare the activation barriers for different potential pathways, predicting the major product and helping to optimize reaction conditions to favor the desired outcome. For iron-catalyzed cross-coupling reactions involving similar haloalkane substrates, DFT has been used to map out complex Fe(I)/Fe(II)/Fe(III) catalytic cycles, including steps like C-Br bond activation and reductive elimination. nih.gov Similar approaches could be applied to model potential metal-catalyzed functionalization of the bromomethyl group.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The structural flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the pyridine ring, the methylene (B1212753) bridge, and the phthalimide group.

Molecular Dynamics (MD) Simulations: While conformational analysis provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing trajectories that reveal how the molecule flexes, bends, and rotates at a given temperature. researchgate.net

An MD simulation of this compound in a solvent, such as water or dimethyl sulfoxide, would illustrate the accessible conformational space in solution. It would also show the dynamics of the solvent shell around the molecule and could reveal specific solvent-solute interactions, such as hydrogen bonding to the carbonyl groups. Furthermore, MD simulations are invaluable for studying how this molecule might interact with a larger system, such as a protein active site or a material surface. nih.gov By simulating the complex, one can observe the stability of binding, identify key intermolecular interactions (like hydrogen bonds or π-π stacking), and calculate binding free energies, providing crucial insights for drug design or materials science applications.

Quantitative Structure-Activity Relationship (QSAR) Derivations in Chemical Design Contexts

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their measured biological activity or chemical property. researchgate.net Should this compound be part of a library of analogues designed for a specific purpose (e.g., as enzyme inhibitors), QSAR would be a powerful tool for rational design.

QSAR Methodology: The process involves three main stages:

Data Set Generation: A series of molecules based on the this compound scaffold would be synthesized and their biological activity (e.g., IC50 value) measured.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include 0D (e.g., molecular weight), 1D (e.g., atom counts), 2D (e.g., topological indices), and 3D (e.g., steric or electronic field) descriptors.

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the activity (dependent variable). The predictive power of the model is then rigorously validated using internal (e.g., cross-validation) and external (using a test set of molecules not included in model training) methods.

Application in Chemical Design: Studies on pyridine derivatives have successfully used QSAR to build predictive models for various activities, including anticancer and antioxidant effects. rsc.orgias.ac.in For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. These maps provide a clear visual guide for chemists to design new, more potent molecules. A QSAR model built on a series of this compound analogues could identify which substituents on the pyridine or phthalimide rings would be most beneficial for a desired activity, thereby streamlining the design-synthesis-testing cycle and reducing the reliance on costly and time-consuming trial-and-error approaches.

Future Research Directions and Innovations in 2 Bromomethyl 5 Phthalimido Pyridine Chemistry

Development of Sustainable and Green Synthetic Routes for Production

The pursuit of green chemistry principles is a paramount goal in modern chemical synthesis. Future research on 2-Bromomethyl-5-phthalimido-pyridine will likely focus on developing more environmentally benign production methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic approaches often involve multi-step processes with potentially hazardous reagents and solvents. A typical synthesis might involve the bromination of a methyl group on a 5-phthalimido-pyridine derivative using N-bromosuccinimide (NBS) and a radical initiator. While effective, this method can generate significant waste.

Future innovations are expected to explore alternative, greener approaches. One promising avenue is the use of ultrasound or microwave-assisted synthesis. researchgate.netacs.orgnih.govnih.gov These techniques can often accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govnih.gov For instance, the N-alkylation of phthalimide (B116566) with alkyl halides has been successfully achieved using ultrasound irradiation, suggesting a potential green route for the formation of the phthalimido-pyridine linkage. nih.gov Another area of development could be the use of more sustainable brominating agents and solvent systems. mdpi.com Exploring catalyst-free reactions in aqueous media or using biodegradable solvents would significantly enhance the green credentials of the synthesis. mdpi.com

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches

| Parameter | Conventional Synthesis | Potential Green Synthesis |

| Energy Source | Conventional heating | Ultrasound, Microwave |

| Solvents | Often chlorinated solvents | Water, Ethanol, Ionic Liquids |

| Reagents | Stoichiometric brominating agents | Catalytic systems, In-situ generation of reagents |

| Waste | Significant by-products | Reduced waste, Recyclable catalysts |

| Reaction Time | Hours to days | Minutes to hours |

Exploration of Novel Catalytic Transformations and Stereoselective Synthesis

The reactivity of the bromomethyl group in this compound makes it an ideal candidate for various catalytic transformations. Future research will undoubtedly focus on expanding the repertoire of these reactions to create a diverse range of derivatives.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.orgnih.govrsc.org While these have been extensively used for functionalizing pyridine (B92270) rings, their application to the bromomethyl group of this specific compound is an area ripe for exploration. The development of novel catalyst systems, perhaps utilizing ligands like RuPhos and BrettPhos, could enable efficient coupling with a wide array of nucleophiles under mild conditions. rsc.org Furthermore, rare-earth metal catalysis is emerging as a powerful method for the C-H functionalization of pyridines, which could offer new pathways for derivatization. beilstein-journals.orgnih.gov

Stereoselective synthesis is another critical frontier. The development of chiral catalysts for the enantioselective substitution of the benzylic bromide would open doors to the synthesis of optically active derivatives, which is often crucial for biological applications. Nickel-catalyzed enantioselective cross-coupling reactions of related N-hydroxyphthalimide esters with vinyl bromides have been reported, suggesting a potential strategy. acs.org The selective displacement of the bromide with various nucleophiles via an S\textsubscript{N}2 mechanism also presents opportunities for stereochemical control. researchgate.net

Design and Synthesis of New Functionalized Derivatives with Enhanced Reactivity or Specificity

The core structure of this compound serves as a versatile scaffold for the design and synthesis of new functionalized derivatives with tailored properties. Future research will focus on creating analogs with enhanced reactivity for subsequent transformations or with specific biological targets in mind.

The bromomethyl group is a key handle for introducing a wide variety of functional groups through nucleophilic substitution. researchgate.netgla.ac.uk Research will likely explore reactions with a broader range of nucleophiles, including amines, thiols, alcohols, and carbanions, to generate libraries of new compounds. For example, the reaction with 1,2,4-triazole (B32235) could yield derivatives with potential applications in medicinal and agrochemical chemistry. nih.gov

Furthermore, modifications to the pyridine ring and the phthalimido group itself can be envisioned. Palladium-catalyzed cross-coupling reactions on the pyridine ring could introduce additional substituents, altering the electronic properties and steric environment of the molecule. nih.govnih.gov The phthalimide moiety can also be modified or replaced with other nitrogen-containing heterocycles to modulate biological activity and physical properties.

Table 2: Potential Functionalized Derivatives of this compound

| Functionalization Site | Reagent/Reaction Type | Potential Derivative Class |

| Bromomethyl Group | Amines, Thiols, Alcohols | Amino-, Thio-, and Alkoxy-methylpyridines |

| Cyanide | Pyridylacetonitriles | |

| 1,2,4-Triazole | Triazolylmethylpyridines | |

| Pyridine Ring | Suzuki, Heck, Sonogashira Coupling | Aryl-, Alkenyl-, Alkynyl-pyridines |

| Phthalimido Group | Hydrazinolysis followed by condensation | Other N-heterocyclic derivatives |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery of new derivatives and optimize reaction conditions, the integration of the synthesis of this compound and its analogs into automated platforms is a key future direction. Automated flow chemistry and high-throughput experimentation (HTE) offer significant advantages in terms of speed, efficiency, and the ability to screen a large number of variables. researchgate.netnih.govmit.eduresearchgate.netnih.govchemrxiv.orgamidetech.commdpi.com

Automated flow synthesis can enable the rapid and reproducible production of the target compound and its derivatives. researchgate.netmit.edunih.govchemrxiv.orgamidetech.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. researchgate.net The synthesis of related heterocycles has been successfully demonstrated using flow chemistry, suggesting its applicability to this system.

HTE platforms can be employed to rapidly screen a wide range of catalysts, ligands, bases, and solvents to identify optimal conditions for the synthesis and functionalization of this compound. nih.govresearchgate.netmdpi.com This approach can dramatically reduce the time and resources required for methods development. For instance, a 1536-well plate format could be used to test numerous catalyst-base combinations for the coupling of various nucleophiles with the bromomethyl group.

Advanced Spectroscopic and Analytical Methodologies for Real-Time Reaction Monitoring and Characterization

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and functionalization of this compound requires the application of advanced analytical techniques. Future research will likely see the increased use of in-situ and real-time monitoring methods.

Spectroscopic techniques such as Raman and infrared (IR) spectroscopy can be coupled with reaction vessels to provide real-time data on the consumption of reactants and the formation of products. This information is invaluable for optimizing reaction conditions and ensuring process safety.

Advanced Nuclear Magnetic Resonance (NMR) techniques will continue to be crucial for the detailed structural characterization of this compound and its derivatives. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can provide unambiguous assignment of proton and carbon signals, which is essential for confirming the structure of new compounds. Furthermore, techniques like Zero- to Ultralow-Field (ZULF) NMR are emerging as powerful tools for the analysis of pyridine derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromomethyl-5-phthalimido-pyridine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves bromination of the methyl group in 5-phthalimido-pyridine derivatives. For example, bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or acetonitrile at 60–80°C can yield the bromomethyl derivative. However, competing side reactions (e.g., over-bromination) require careful temperature control and stoichiometric monitoring . Cyclization steps with phthalimide-protected intermediates may require anhydrous conditions to avoid hydrolysis .

Q. How can spectroscopic data (e.g., NMR, IR) resolve structural ambiguities in this compound synthesis?

- Methodological Answer :

- ¹H NMR : The bromomethyl group (–CH₂Br) typically appears as a singlet at δ 4.3–4.5 ppm, while aromatic protons in the pyridine ring resonate between δ 7.5–8.5 ppm. Phthalimido protons show distinct splitting patterns due to coupling with adjacent substituents .

- IR : Stretching vibrations for C=O (phthalimide) appear at ~1700 cm⁻¹, and C–Br stretches at ~600 cm⁻¹. Discrepancies in these peaks may indicate incomplete bromination or phthalimide deprotection .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with ethyl acetate/hexane (3:7) gradients is standard. Recrystallization from ethanol/water mixtures (1:1) can improve purity, but care must be taken to avoid hydrolysis of the bromomethyl group. TLC monitoring (Rf ~0.5 in ethyl acetate/hexane) is critical .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromomethyl group acts as a leaving group in nucleophilic substitution (Sₙ2) reactions but may require activation via coordination with transition metals (e.g., Pd⁰ in Suzuki-Miyaura couplings). Steric hindrance from the phthalimido group at position 5 can slow reactivity, necessitating elevated temperatures (80–100°C) or bulky ligands (e.g., XPhos) to enhance catalytic efficiency .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

- Methodological Answer : Common impurities include residual phthalimide (from incomplete protection) and dibrominated byproducts. High-resolution LC-MS (ESI+) with a C18 column and acetonitrile/water (0.1% formic acid) gradient can detect impurities at <0.1% levels. Quantification via external calibration with synthesized standards is recommended .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for bromine displacement reactions. For example, Fukui indices for electrophilic attack may reveal preferential reactivity at the bromomethyl site over the phthalimido-protected amine .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points for this compound derivatives?

- Methodological Answer : Variations in melting points (e.g., 80–82°C vs. 208–210°C for analogous bromopyridines) often stem from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) under nitrogen can identify polymorph transitions. Recrystallization from different solvents (e.g., DCM vs. ethanol) may stabilize specific crystalline forms .

Applications in Drug Discovery

Q. What strategies enable the use of this compound as a building block for kinase inhibitor prodrugs?

- Methodological Answer : The bromomethyl group can be functionalized with phosphonate or carbamate linkers for prodrug activation. For instance, coupling with tert-butyloxycarbonyl (Boc)-protected amines followed by deprotection yields amine derivatives suitable for targeting ATP-binding pockets in kinases .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.